Ethyl 5-formylisoxazole-3-carboxylate

Descripción

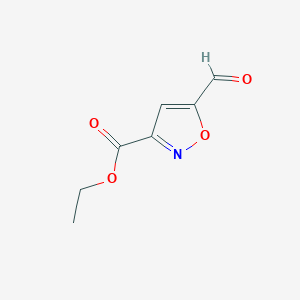

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-formyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGPRSBKBRLUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22667-24-9 | |

| Record name | Ethyl 5-formylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 5 Formylisoxazole 3 Carboxylate and Analogues

Strategic Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is the cornerstone of synthesizing ethyl 5-formylisoxazole-3-carboxylate and related structures. Various methodologies have been developed, broadly categorized into cycloaddition reactions and metal-catalyzed syntheses.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.nettandfonline.com This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form the isoxazole or isoxazoline ring, respectively. researchgate.netnih.gov

The reaction of in-situ generated nitrile oxides with terminal alkynes is a standard and efficient route to produce 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.orgnih.gov Nitrile oxides can be generated from various precursors, including aldoximes through oxidative dehydrogenation or hydroximoyl chlorides via dehydrohalogenation. researchgate.net The reaction proceeds with excellent levels of regioselectivity, which is a significant advantage for targeted synthesis. nih.gov For instance, the reaction of terminal alkynes with nitrile oxides formed from hydroxyimidoyl chlorides is a common method to access 3,5-isoxazoles. nih.gov

The choice of reactants and conditions can influence the regiochemical outcome. While the synthesis of 3,5-disubstituted isoxazoles is common, forming 3,4-disubstituted isomers can be challenging due to steric and electronic effects. mdpi.com However, intramolecular nitrile oxide cycloaddition (INOC) reactions can provide access to less common substitution patterns by locking the reacting moieties in a specific orientation. mdpi.com

Table 1: Examples of Regioselective Nitrile Oxide Cycloadditions

| Nitrile Oxide Precursor | Dipolarophile | Product | Regioselectivity | Ref |

|---|---|---|---|---|

| Aldoxime | Terminal Alkyne | 3,5-disubstituted isoxazole | High | rsc.org |

| Hydroxyimidoyl chloride | Terminal Alkyne | 3,5-disubstituted isoxazole | High | nih.gov |

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is generally considered a concerted pericyclic reaction. nih.govchegg.com This means the new bonds are formed in a single transition state, leading to a five-membered ring. youtube.com Theoretical studies, such as those using Density Functional Theory (DFT), suggest a one-step polar mechanism for these reactions. mdpi.com The electronic nature of the nitrile oxide and the alkyne dictates the rate and regioselectivity of the cycloaddition. The reaction involves the attack of the oxygen atom of the nitrile oxide on one carbon of the alkyne, while the carbon atom of the nitrile oxide attacks the other alkyne carbon. youtube.com

While the concerted pathway is widely accepted, stepwise mechanisms involving zwitterionic or diradical intermediates have also been considered, though computational studies often favor the concerted model. nih.govmdpi.com The asynchronicity of bond formation in the transition state can vary, but it is generally not sufficient to enforce a stepwise mechanism. mdpi.com

Transition Metal-Catalyzed Isoxazole Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering efficient and selective routes to a variety of heterocyclic compounds, including isoxazoles. researchgate.net These methods often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional methods.

Palladium catalysts have been successfully employed in the synthesis of isoxazoles through various cascade reactions. acs.org One approach involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.orgrsc.org This method allows for the simultaneous construction of C-C and C=N bonds. rsc.org Another strategy is the sequential palladium-catalyzed Sonogashira and Suzuki couplings in a one-pot, four-component synthesis to produce biaryl-substituted isoxazoles. mdpi.com Furthermore, palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes with alkenes provides a route to 3,4,5-trisubstituted isoxazoles. acs.org

Table 2: Overview of Palladium-Catalyzed Isoxazole Syntheses

| Starting Materials | Catalyst System | Product Type | Ref |

|---|---|---|---|

| N-phenoxyacetamides, Aldehydes | Pd(TFA)₂ | 1,2-benzisoxazoles | rsc.orgrsc.org |

| Aroyl chloride, p-bromophenyl acetylene, Hydroxylamine, Boronic acids | Pd catalyst | 3-biaryl-substituted isoxazoles | mdpi.com |

Copper catalysts are also highly effective in the synthesis of isoxazoles. Copper(I)-catalyzed cycloaddition between in-situ generated nitrile oxides and terminal acetylenes provides a rapid and convenient one-pot procedure for 3,5-disubstituted isoxazoles. nih.gov This method often offers improved regioselectivity and yield compared to uncatalyzed reactions. beilstein-journals.org

Copper-catalyzed annulation reactions have also been developed. For example, a copper-catalyzed reaction of alkenes with an oxazete generated in situ from N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine affords a variety of isoxazole derivatives. nih.govacs.org Additionally, copper(II)-catalyzed [4+2]-cycloadditions between Cu-benzopyryliums and substituted isoxazoles can lead to α,γ-dicarbonylnaphthalenes, demonstrating the versatility of copper catalysis in transformations of the isoxazole ring itself. acs.org The choice of catalyst and reaction conditions can be crucial; for instance, CuCl has been used to mediate the intramolecular cyclization of propynone oximes. thieme-connect.com

Metal-Free and Green Chemistry Approaches to Isoxazole Systems

In recent years, the development of metal-free and green synthetic methods for isoxazole systems has gained significant traction. These approaches aim to minimize environmental impact by employing safer reagents, reducing waste, and utilizing energy-efficient techniques.

Brønsted Acid-Mediated Cyclizations

Brønsted acids have emerged as effective catalysts for the cyclization step in the synthesis of isoxazole derivatives. These catalysts offer a metal-free alternative and can promote reactions under mild conditions. For instance, the synthesis of isoxazolidines, precursors to isoxazoles, can be achieved through the catalytic action of phosphoric acid (H₃PO₄) hilarispublisher.com. This approach facilitates the formation of the isoxazolidine ring from distal formyl enones and hydroxycarbamates in high yields hilarispublisher.com. The reaction proceeds as a single observable isomer, highlighting the stereoselectivity of this method. While this example leads to isoxazolidines, the underlying principle of Brønsted acid catalysis in N-O bond formation and cyclization is a key green strategy applicable to the broader synthesis of isoxazole systems.

Ultrasonication-Assisted Methods

Ultrasonication has been increasingly utilized as a green and efficient energy source for chemical reactions. In the context of isoxazole synthesis, ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.com

One notable application is in one-pot multicomponent reactions, where ultrasonication can drive the cyclocondensation of reactants to form the isoxazole core. For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been successfully achieved under ultrasound irradiation using catalysts like Sn(II)-Mont K10 mdpi.com. This method offers the advantage of catalyst recoverability and consistent activity over multiple cycles mdpi.com. The use of ultrasound not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing energy consumption and promoting reactions under milder conditions.

| Catalyst | Reactants | Product | Yield (%) | Time (min) | Reference |

| Sn(II)-Mont K10 | Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | High | N/A | mdpi.com |

| NH2-MMT | Hydroxylamine hydrochloride, Benzaldehyde derivatives, Ethyl acetoacetate | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | High | N/A | mdpi.com |

One-Pot Multicomponent Reactions for Isoxazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like isoxazoles from simple starting materials in a single synthetic operation. nih.govorientjchem.orgnih.gov This strategy is particularly valuable as it reduces the number of purification steps, saves time and resources, and minimizes waste generation.

The synthesis of isoxazole derivatives is well-suited to MCRs, often involving the condensation of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. orientjchem.orgnih.gov Various catalysts, including environmentally benign options like citric acid, have been employed to facilitate these reactions in green solvents such as water. orientjchem.org For instance, the three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes in the presence of citric acid in water affords 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones in high yields. orientjchem.org

The versatility of MCRs allows for the synthesis of a diverse library of isoxazole analogues by simply varying the starting components. nih.gov Furthermore, the integration of green chemistry principles, such as the use of fruit juices as natural catalysts, has been explored, demonstrating the potential for highly sustainable synthetic routes. nih.gov

| Catalyst | Reactants | Solvent | Key Features | Reference |

| Citric Acid | Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydes | Water | Environmentally benign, High yields | orientjchem.org |

| Fruit Juices (e.g., Cocos nucifera L.) | Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit Juice | Eco-friendly, Sustainable | nih.gov |

Targeted Synthesis of this compound

The synthesis of the specifically functionalized this compound requires a targeted approach, focusing on the introduction and modification of functional groups at the C3 and C5 positions of the isoxazole ring.

Oxidation Reactions Leading to the Formyl Group

A key step in the synthesis of this compound is the selective oxidation of a precursor alcohol, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. The conversion of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

| Oxidizing Agent | Substrate | Product | Key Advantages |

| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | Mild conditions, High selectivity, Neutral pH |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Good selectivity for aldehyde over carboxylic acid |

Esterification and Transesterification Strategies

The ethyl ester functionality at the 3-position of the target molecule can be introduced through either esterification of the corresponding carboxylic acid or transesterification of another ester.

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca In the context of this compound synthesis, the corresponding 5-formylisoxazole-3-carboxylic acid could be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired ethyl ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.org

Alternatively, transesterification offers another route. If a different ester of 5-formylisoxazole-3-carboxylic acid (e.g., the methyl ester) is available, it can be converted to the ethyl ester by reaction with an excess of ethanol in the presence of an acid or base catalyst. organic-chemistry.org This equilibrium-driven reaction is facilitated by the large excess of ethanol, which shifts the equilibrium towards the formation of the ethyl ester.

| Reaction | Reactants | Reagents | Key Features | Reference |

| Fischer Esterification | 5-formylisoxazole-3-carboxylic acid, Ethanol | Strong acid (e.g., H₂SO₄) | Equilibrium reaction, Driven by excess alcohol or water removal | masterorganicchemistry.commasterorganicchemistry.com |

| Transesterification | Mthis compound, Ethanol | Acid or Base catalyst | Equilibrium reaction, Driven by excess ethanol | organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The formation of the isoxazole ring, specifically the precursor ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is typically achieved through a [3+2] cycloaddition reaction. The optimization of this step involves a systematic investigation of solvents, bases, and temperature. The reaction of a nitrile oxide, generated in situ from a hydroximoyl chloride, with an alkyne is a common approach. nih.gov The choice of base is critical for the efficient generation of the nitrile oxide without promoting side reactions. Mild inorganic bases or organic amines are often employed. organic-chemistry.org Solvent polarity can also influence the reaction rate and selectivity.

The subsequent oxidation of the hydroxymethyl group to the formyl group is a pivotal transformation. A variety of oxidizing agents can be utilized, and the choice of reagent can significantly impact the yield and selectivity, minimizing over-oxidation to the carboxylic acid. A notable method for a similar transformation, the oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate to ethyl 5-acetylisoxazole-3-carboxylate, employs 2-iodoxybenzoic acid (IBX). chemicalbook.com This reaction proceeds in high yield (89%) in ethyl acetate at 80°C over 17 hours, suggesting that hypervalent iodine reagents are effective for this type of oxidation. chemicalbook.com

The table below summarizes key parameters that can be optimized for the synthesis of this compound, based on analogous reactions.

| Reaction Step | Parameter | Conditions Explored | Expected Outcome |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Base | Triethylamine, Sodium Carbonate, DBU | Optimization of nitrile oxide formation rate and suppression of dimerization. |

| Solvent | THF, Dichloromethane, Ethyl Acetate | Influence on solubility of reactants and reaction kinetics. | |

| Temperature | 0°C to Room Temperature | Control of reaction rate and selectivity. | |

| Oxidation | Oxidizing Agent | IBX, Dess-Martin Periodinane, PCC | Maximizing yield of the aldehyde while minimizing over-oxidation. |

| Solvent | Ethyl Acetate, Dichloromethane, DMSO | Impact on oxidant solubility and reactivity. | |

| Temperature | Room Temperature to 80°C | Balancing reaction rate with the stability of the aldehyde product. |

Preparation of Precursors and Intermediates for this compound Synthesis

The successful synthesis of this compound is contingent upon the availability of high-purity precursors and intermediates. The primary precursor for the isoxazole ring formation is a hydroximoyl chloride, while the key intermediate is the corresponding 5-(hydroxymethyl)isoxazole derivative.

The synthesis of the isoxazole core is often achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov In this context, ethyl 2-chloro-2-(hydroxyimino)acetate serves as a stable and reactive precursor to the required nitrile oxide. This precursor can be prepared from readily available starting materials.

The key intermediate, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is formed through the cycloaddition reaction between the nitrile oxide generated from ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol. uni.lunih.gov The reaction conditions for this transformation, as discussed in the previous section, are crucial for achieving a high yield of this intermediate, which is then carried forward to the final oxidation step.

The table below outlines the key precursors and intermediates in a typical synthetic route to this compound.

| Compound Name | Role | Typical Synthetic Route |

|---|---|---|

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Nitrile Oxide Precursor | Reaction of an appropriate starting material with a nitrosating agent. |

| Propargyl alcohol | Dipolarophile | Commercially available. |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Intermediate | 1,3-Dipolar cycloaddition of the nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol. uni.lunih.gov |

Chemical Transformations and Derivatization of Ethyl 5 Formylisoxazole 3 Carboxylate

Reactivity of the Formyl Group (–CHO)

The aldehyde functionality in Ethyl 5-formylisoxazole-3-carboxylate is a primary site for various chemical modifications, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The formyl group can be readily oxidized to a carboxylic acid, yielding Ethyl 5-carboxyisoxazole-3-carboxylate. This transformation is a fundamental step in the synthesis of more complex isoxazole (B147169) derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. The reaction typically proceeds by converting the aldehyde to the corresponding carboxylic acid. researchgate.net While specific literature on the oxidation of this compound is not abundant, analogous oxidations of aromatic aldehydes are well-established.

A general representation of this oxidation is shown below:

Reaction Scheme: Oxidation of this compound

| Reactant | Reagent | Product |

|---|

Reductive Transformations to Hydroxymethyl Derivatives

The formyl group is susceptible to reduction to a primary alcohol, affording Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of aldehydes and ketones with sodium borohydride is a common and efficient method in organic synthesis. researchgate.net The resulting hydroxymethyl derivative serves as a useful intermediate for further functionalization.

The general reaction is as follows:

Reaction Scheme: Reduction of this compound

| Reactant | Reagent | Product |

|---|

Studies on related aromatic esters have shown that sodium borohydride in a mixed solvent system, such as THF-methanol, can effectively reduce the ester group to the corresponding alcohol. researchgate.net

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the formyl group is a target for various nucleophiles, including organometallic reagents like Grignard reagents. The addition of a Grignard reagent (R-MgX) to the aldehyde leads to the formation of a secondary alcohol. This reaction is a powerful tool for carbon-carbon bond formation.

A general scheme for this reaction is:

Reaction Scheme: Grignard Addition to this compound

| Reactant | Reagent | Product |

|---|

Research on isoxazole-4,5-dicarboxylate esters has demonstrated the regioselective addition of Grignard reagents to the ester group at the 5-position, yielding keto derivatives instead of tertiary alcohols. researchgate.net This suggests that the reactivity of carbonyl groups on the isoxazole ring can be influenced by the ring's electronic properties. researchgate.net

Condensation Reactions and Imine Formation

The formyl group readily undergoes condensation reactions with various nucleophiles, particularly primary amines, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org

Reaction Scheme: Imine Formation from this compound

| Reactant | Reagent | Product |

|---|

The Knoevenagel condensation is another important reaction of the formyl group, where it reacts with active methylene (B1212753) compounds in the presence of a weak base. thermofisher.comnih.govpsu.edu This reaction leads to the formation of α,β-unsaturated compounds. thermofisher.com Aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com

Reactivity of the Carboxylate Ester Group (–COOEt)

The ethyl ester group at the 3-position of the isoxazole ring can also be chemically modified, most commonly through hydrolysis.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylisoxazole-3-carboxylic acid, under either acidic or basic conditions. Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically gives high yields of the carboxylate salt. masterorganicchemistry.comchemguide.co.uk Subsequent acidification then yields the free carboxylic acid.

The general reaction for alkaline hydrolysis is:

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

This hydrolysis provides another handle for further synthetic modifications, such as amide bond formation.

Transesterification Processes

The ethyl ester functionality at the 3-position of the isoxazole ring is amenable to transesterification, allowing for the introduction of different alkyl or aryl groups. This process is typically catalyzed by acids or bases and driven by the removal of ethanol (B145695) to shift the equilibrium towards the desired product. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the general principles of transesterification of heterocyclic esters are well-established.

For instance, the reaction with various alcohols, such as methanol (B129727), propanol, or benzyl (B1604629) alcohol, in the presence of a catalyst like sulfuric acid or sodium methoxide, would be expected to yield the corresponding methyl, propyl, or benzyl esters. The efficiency of the reaction would depend on factors such as the nature of the alcohol, the catalyst used, and the reaction conditions.

Table 1: Representative Transesterification Reactions of Heterocyclic Esters

| Entry | Reactant | Alcohol | Catalyst | Product |

| 1 | This compound | Methanol | H₂SO₄ | Mthis compound |

| 2 | This compound | Isopropanol | NaOiPr | Isopropyl 5-formylisoxazole-3-carboxylate |

| 3 | This compound | Benzyl alcohol | Ti(OnBu)₄ | Benzyl 5-formylisoxazole-3-carboxylate |

Note: This table represents expected outcomes based on general chemical principles, as specific literature for this compound is limited.

Amidation Reactions

The conversion of the ethyl ester to an amide is a common and important transformation. This can be achieved by direct aminolysis with a primary or secondary amine, often requiring elevated temperatures or the use of a catalyst. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard coupling agent.

While direct amidation of this compound with amines has not been specifically detailed, related isoxazole-amide derivatives have been synthesized, highlighting the feasibility of this reaction. For example, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized, indicating that the formation of an amide bond from an isoxazole carboxylate is a viable synthetic step.

Table 2: Potential Amidation Reactions of this compound

| Entry | Reactant | Amine | Method | Product |

| 1 | This compound | Aniline | Direct Aminolysis | N-phenyl-5-formylisoxazole-3-carboxamide |

| 2 | This compound | Piperidine | Two-step (hydrolysis then coupling) | (5-formylisoxazol-3-yl)(piperdin-1-yl)methanone |

| 3 | This compound | Benzylamine | Direct Aminolysis | N-benzyl-5-formylisoxazole-3-carboxamide |

Note: This table illustrates potential synthetic outcomes based on known reactivity of similar compounds.

Modifications of the Isoxazole Ring System

The isoxazole ring in this compound can undergo various modifications, including functionalization at other ring positions and ring-opening or rearrangement reactions, leading to novel heterocyclic structures.

Functionalization at Other Ring Positions

The C4 position of the isoxazole ring is a potential site for functionalization. While the parent compound is substituted at the 3 and 5 positions, electrophilic or nucleophilic substitution at the C4 position can be explored. For instance, halogenation followed by cross-coupling reactions could introduce a variety of substituents at this position. However, specific literature detailing the functionalization at the C4 position of this compound is scarce. Research on related isoxazole systems, such as the synthesis of ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate, demonstrates that substitution at the C4 position is synthetically accessible. nih.gov

Ring-Opening and Rearrangement Reactions

The isoxazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, providing access to different heterocyclic and acyclic compounds.

One notable example is the palladium-catalyzed hydrogenation of a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. mdpi.com This reaction resulted in a domino process involving deoxygenation to the 5-methylisoxazole (B1293550) derivative followed by reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.com This suggests that the isoxazole ring in this compound could be susceptible to similar reductive ring-opening conditions.

Furthermore, base-promoted rearrangements of isoxazole systems have been reported. For instance, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to the formation of 3-hydroxy-2-(2-aryl mdpi.combeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org While this is a more complex fused system, it highlights the potential for base-induced rearrangements in isoxazoles bearing a formyl group.

Table 3: Potential Ring-Opening and Rearrangement Reactions

| Entry | Reactant | Reagents/Conditions | Product Type |

| 1 | This compound | H₂, Pd/C | Acyclic amino ester |

| 2 | This compound | Hydrazine, Base | Rearranged heterocyclic system |

Note: This table presents hypothetical transformations based on the reactivity of analogous isoxazole derivatives.

Reactivity Profiles and Mechanistic Aspects of Ethyl 5 Formylisoxazole 3 Carboxylate

Electronic Effects of Formyl and Ester Substituents on Isoxazole (B147169) Reactivity

The isoxazole ring is an electron-rich heterocyclic system. However, the presence of both a formyl group at the C5 position and an ethyl carboxylate group at the C3 position significantly alters its electronic landscape. Both substituents are potent electron-withdrawing groups, which profoundly impacts the reactivity of the isoxazole ring and the functional groups themselves.

The formyl (-CHO) and ethyl carboxylate (-COOEt) groups deactivate the isoxazole ring towards electrophilic aromatic substitution. reddit.com This deactivation arises from the mesomeric (-M) and inductive (-I) effects of these substituents, which decrease the electron density of the aromatic system. Consequently, electrophilic attack on the isoxazole ring is less favorable compared to unsubstituted isoxazole. Theoretical studies on substituted isoxazoles have shown that electron-withdrawing groups significantly lower the energy of the molecular orbitals, making them less available for interaction with electrophiles. researchgate.net

Conversely, the electron-withdrawing nature of these substituents renders the carbon atoms of the carbonyl groups highly electrophilic. The formyl group, being a stronger activating group for nucleophilic attack than the ester, is the primary site for such reactions. Nucleophilic addition to the formyl carbonyl is a key feature of the reactivity of ethyl 5-formylisoxazole-3-carboxylate.

Furthermore, the C4 position of the isoxazole ring, situated between the two electron-withdrawing groups, experiences a significant decrease in electron density. This makes the C4 proton more acidic and susceptible to deprotonation by a strong base, enabling functionalization at this position.

The table below summarizes the electronic effects of the substituents on the different positions of the this compound molecule.

| Position | Substituent | Electronic Effect | Consequence on Reactivity |

| C3 | Ethyl carboxylate | -I, -M | Deactivation of the ring towards electrophilic attack; activation of the carbonyl carbon for nucleophilic attack. |

| C4 | - | Electron-deficient | Increased acidity of the C4-H proton, allowing for potential deprotonation and functionalization. |

| C5 | Formyl | -I, -M | Deactivation of the ring towards electrophilic attack; strong activation of the carbonyl carbon for nucleophilic attack. |

| Ring N | - | Inductive withdrawal | Reduced basicity compared to unsubstituted isoxazole. |

| Ring O | - | Inductive withdrawal | Contributes to the overall electron deficiency of the ring. |

Stereochemical Considerations in Transformations

The transformations of this compound can be influenced by stereochemical factors, particularly in reactions involving the creation of new stereocenters. The planar nature of the isoxazole ring and the trigonal planar geometry of the formyl group mean that nucleophilic attack on the carbonyl carbon can occur from two faces.

In the absence of chiral reagents or catalysts, the nucleophilic addition to the formyl group will typically result in a racemic mixture of the corresponding alcohol. However, the use of chiral reducing agents or the presence of a chiral auxiliary can induce stereoselectivity, leading to an excess of one enantiomer. The stereochemical outcome is dictated by the steric hindrance and electronic interactions between the incoming nucleophile, the substrate, and the chiral influence, following principles such as Cram's rule or the Felkin-Anh model.

For reactions like the Wittig reaction, the stereochemistry of the resulting alkene (E/Z isomerism) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides predominantly yield the Z-alkene. organic-chemistry.orgnih.gov Given that the isoxazole moiety can influence the stability of adjacent ylides, the stereochemical outcome of Wittig reactions with this compound would need to be determined empirically or through detailed mechanistic studies.

In electrophilic cyclization reactions to form substituted isoxazoles, the stereochemistry of the starting material can be crucial. For instance, in the synthesis of highly substituted isoxazoles from 2-alkyn-1-one O-methyl oximes, only the Z-isomer of the oxime undergoes successful cyclization. nih.gov This highlights the importance of substrate geometry in determining reaction feasibility and outcome.

Catalytic and Non-Catalytic Reaction Mechanisms

The reactions of this compound can proceed through a variety of catalytic and non-catalytic mechanisms.

Non-Catalytic Reactions:

Nucleophilic Addition: The formyl group readily undergoes nucleophilic addition with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide. The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.

Wittig Reaction: The reaction with a phosphonium (B103445) ylide (Wittig reagent) proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orglibretexts.org This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com

Condensation Reactions: The formyl group can participate in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. nih.govnih.govlookchem.com This reaction is often base-catalyzed, where the base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile.

Catalytic Reactions:

Catalytic Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reducing agents like sodium borohydride (B1222165). The mechanism of catalytic hydrogenation involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

Acid-Catalyzed Reactions: The formation of acetals and imines from the formyl group is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an alcohol or amine.

Transition Metal-Catalyzed Cross-Coupling: While the isoxazole ring itself is deactivated, should a leaving group be present at the C4 position, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed for further functionalization. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination.

A plausible mechanism for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below:

Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the formyl group.

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base.

Dehydration: Elimination of a water molecule leads to the formation of the C=C double bond.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are influenced by the stability of the reactants, intermediates, and products, as well as the activation energies of the transition states.

Kinetics:

The rates of nucleophilic additions to the formyl group are generally fast due to the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the isoxazole ring and the ester group. The rate of reaction will also depend on the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

For catalytic reactions, the reaction rate is dependent on the concentration of the catalyst, the substrate, and the other reactants, as well as temperature and pressure. The turnover frequency of the catalyst is a key kinetic parameter.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and calculate activation energies, providing insights into the kinetics of these reactions. For instance, computational studies on the cycloaddition reactions of isoxazoles have been used to determine the free energies of activation for different mechanistic pathways. rsc.org

Thermodynamics:

The thermodynamic stability of this compound is influenced by the aromaticity of the isoxazole ring and the resonance stabilization afforded by the conjugated substituents. Reactions that lead to the formation of highly stable products will be thermodynamically favored. For example, the Wittig reaction is driven by the formation of the very stable triphenylphosphine oxide. masterorganicchemistry.com

The equilibrium position of reversible reactions, such as acetal (B89532) formation, is determined by the relative thermodynamic stabilities of the reactants and products. The removal of a product, such as water in acetal formation, can be used to drive the equilibrium towards the product side.

The table below provides a qualitative overview of the expected kinetic and thermodynamic characteristics of some key reactions of this compound.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Nucleophilic Addition | Nucleophilicity of the reagent, steric hindrance, electrophilicity of the carbonyl carbon. | Stability of the resulting alcohol. |

| Wittig Reaction | Reactivity of the ylide, steric hindrance. | High stability of triphenylphosphine oxide drives the reaction to completion. |

| Knoevenagel Condensation | Basicity of the catalyst, acidity of the active methylene compound. | Formation of a conjugated system in the product provides thermodynamic stability. |

| Catalytic Reduction | Catalyst activity, hydrogen pressure, temperature. | The reduction of a carbonyl to an alcohol is generally an exothermic process. |

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 5-formylisoxazole-3-carboxylate as a Versatile Synthetic Building Block

The strategic placement of two distinct functional groups on the isoxazole (B147169) ring allows for a range of chemical transformations, positioning this compound as a valuable intermediate in synthetic chemistry.

Construction of Fused Heterocyclic Systems

The aldehyde and ester groups on the isoxazole ring are ideal handles for cyclization reactions to form fused heterocyclic systems. For instance, the formyl group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate the formation of a new ring fused to the isoxazole core.

While specific examples starting from this compound are not extensively documented in mainstream literature, the general reactivity of similar isoxazole aldehydes is well-established. For example, intramolecular cycloaddition of nitrile oxides, which can be generated from aldoximes, is a powerful method for constructing fused isoxazole derivatives. nih.gov This suggests that the formyl group of this compound could be converted to an oxime and then undergo an intramolecular cycloaddition with a tethered alkyne or alkene to yield complex polycyclic systems. nih.gov

Similarly, the ester group can participate in cyclization reactions, often after being converted to a more reactive derivative like a carboxylic acid or an amide. A study on the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates utilized the ring expansion of isoxazole precursors, demonstrating how the isoxazole ring can be a latent synthon for other heterocyclic systems. nih.gov

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reacting Group(s) | Potential Fused System |

|---|---|---|

| Intramolecular Cycloaddition | Formyl (as oxime) | Isoxazolo-pyridines, etc. |

| Condensation-Cyclization | Formyl and Ester | Pyrido[2,3-d]isoxazoles, etc. |

Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound allows for its incorporation into larger, more complex molecules. The formyl and ester groups can be selectively manipulated to build intricate carbon skeletons. Although direct applications in the total synthesis of natural products are not prominently reported, its potential is evident from the chemistry of related isoxazole derivatives. Isoxazoles are recognized as important precursors for the synthesis of β-hydroxycarbonyl compounds and γ-amino alcohols, which are key fragments in many biologically active molecules. beilstein-journals.org

Ligand Design and Coordination Chemistry Research

The nitrogen and oxygen atoms within the isoxazole ring, along with the carbonyl oxygens of the formyl and ester groups, present multiple potential coordination sites for metal ions. This makes derivatives of this compound attractive candidates for the design of novel ligands in coordination chemistry.

The formyl group can be readily converted into a Schiff base by condensation with a primary amine. Schiff base ligands are renowned for their ability to form stable complexes with a wide range of metal ions. The resulting isoxazole-containing Schiff base ligand could coordinate to metals through the imine nitrogen and the isoxazole nitrogen or oxygen, creating chelating structures. While specific studies on ligands derived directly from this compound are limited, the broader field of isoxazole-containing ligands is an active area of research. researchgate.net

The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another strong coordinating group. The combination of the isoxazole ring and a carboxylate group has been explored in the synthesis of ligands for various applications, including the development of enzyme inhibitors. nih.gov

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Modification | Potential Coordinating Atoms |

|---|---|---|

| Schiff Base | Condensation of formyl group with an amine | Imine N, Isoxazole N/O |

| Carboxylate | Hydrolysis of ester group | Carboxylate O, Isoxazole N/O |

Role in the Development of Functional Organic Materials

The isoxazole core is an electron-rich aromatic system, and when appropriately substituted, it can impart desirable electronic and photophysical properties to organic materials.

Precursors for Organic Semiconductors

Isoxazole derivatives have been investigated for their potential in organic electronics due to their charge transport properties. researchgate.networldscientific.com Theoretical studies on some isoxazole derivatives have suggested their suitability as hole transport materials. worldscientific.com The extended π-conjugation that can be achieved by reacting the formyl group of this compound, for instance through Knoevenagel or Wittig-type reactions, could lead to molecules with tailored electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net

Components in Liquid Crystalline Systems

The rigid, polar nature of the isoxazole ring makes it a suitable core for the design of liquid crystalline materials. beilstein-journals.org The incorporation of isoxazole units into molecules can induce or enhance mesomorphic behavior, leading to the formation of nematic and smectic phases. beilstein-journals.orgresearchgate.net The molecular shape and polarity are key factors in the formation of liquid crystal phases, and the isoxazole ring provides a well-defined dipolar element. researchgate.net

By attaching long alkyl or alkoxy chains to a molecule containing the isoxazole core derived from this compound, it is conceivable to create new liquid crystalline compounds. The ester group could be used as an attachment point for one such chain, while the formyl group could be modified to extend the rigid core of the molecule before the attachment of another chain. The thermal and optical properties of such materials would be of interest for applications in displays and sensors. researchgate.net

Dye and Pigment Development

The isoxazole nucleus is a known structural motif in various functional dyes and pigments. researchgate.net The formyl group in this compound offers a reactive handle for the synthesis of various dye structures. Aldehydes are versatile precursors in the synthesis of chromophores, and the formyl group at the 5-position of the isoxazole ring can participate in several condensation reactions to generate colored compounds.

Potential Synthetic Routes to Dyes and Pigments:

Methine Dyes: The formyl group can undergo condensation with active methylene compounds, such as malononitrile (B47326) or barbituric acid derivatives, in Knoevenagel or similar condensation reactions. This would extend the conjugation of the system, a key feature for chromophores, leading to the formation of methine dyes. The color of these dyes can be tuned by varying the nature of the active methylene compound.

Styryl Dyes: Reaction with methyl-substituted heterocyclic salts (e.g., picolinium or lepidinium salts) in the presence of a base can yield styryl dyes. The isoxazole ring would act as the electron-accepting part of the chromophoric system.

Azo Dyes: While the formyl group is not a direct precursor for azo dye synthesis, it can be converted to other functional groups, such as an amino group, which can then be diazotized and coupled to form azo dyes. However, this is a more indirect application.

The ethyl carboxylate group, while not directly involved in color generation, can influence the physical properties of the resulting dyes, such as their solubility in different media and their affinity for various substrates.

Table 1: Potential Dye Classes Synthesized from Isoxazole Derivatives

| Dye Class | Synthetic Precursor | Key Reaction | Potential Application |

| Methine Dyes | Active Methylene Compounds | Knoevenagel Condensation | Textiles, Photographic Sensitizers |

| Styryl Dyes | Heterocyclic Salts | Condensation | Fluorescent Probes, Optical Data Storage |

| Azomethine Dyes | Aromatic Amines | Schiff Base Formation | Pigments, Colorimetric Sensors |

Agricultural Chemical Research Applications (General)

The isoxazole ring is a prominent scaffold in a variety of commercial and investigational agrochemicals. scilit.comresearchgate.net Numerous isoxazole derivatives have been reported to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. derpharmachemica.comresearchgate.net The presence of the isoxazole core is often associated with favorable metabolic stability and biological efficacy.

Fungicidal Applications:

Isoxazole derivatives have been extensively investigated for their fungicidal properties. google.com The isoxazole ring is a key component in several systemic fungicides. While specific studies on this compound are limited, its structural features suggest it could serve as a valuable starting material for the synthesis of novel fungicidal agents. The formyl and ester groups can be modified to introduce various pharmacophores known to enhance antifungal activity.

Herbicidal Applications:

The isoxazole scaffold is also found in several classes of herbicides. These compounds often act by inhibiting specific enzymes in the biochemical pathways of weeds. Research on related isoxazole-containing compounds has demonstrated their potential as effective herbicides. researchgate.net For instance, certain derivatives of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate have shown herbicidal activity. researchgate.net This suggests that derivatives of this compound could also be explored for their herbicidal potential.

Insecticidal Applications:

Although less common than for fungicidal and herbicidal applications, the isoxazole ring is present in some insecticides. nih.gov The development of new insecticides with novel modes of action is crucial to combat insect resistance. The versatile chemistry of this compound allows for the synthesis of a diverse library of compounds that could be screened for insecticidal activity.

Table 2: Bioactivities of Isoxazole Derivatives in Agricultural Research

| Bioactivity | Target | Examples of Related Compounds |

| Fungicidal | Various cellular processes in fungi | Isoxazole-based carboxamides |

| Herbicidal | Plant-specific enzymes | Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivatives |

| Insecticidal | Insect nervous system targets | Isoxazoline-containing compounds |

Role in Precursor Chemistry for Biologically Active Molecules

Scaffold for Medicinal Chemistry Research

The isoxazole (B147169) ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.com This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a valuable scaffold for developing new therapeutic agents. nih.gov Ethyl 5-formylisoxazole-3-carboxylate provides a robust platform for creating diverse libraries of isoxazole-containing compounds for drug discovery programs.

The synthesis of isoxazole analogues is a focal point of research due to their wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. nih.govnih.gov this compound serves as a key intermediate in this process. The formyl group at the 5-position and the carboxylate at the 3-position are ideal handles for modification, allowing chemists to systematically alter the molecule's structure to optimize its biological activity.

One common synthetic strategy involves the [3+2] cycloaddition reaction to form the isoxazole ring. nih.gov For instance, a general method for preparing 3,5-disubstituted isoxazoles involves the reaction of alkynes with nitrile oxides. nih.gov More specifically, this compound itself can be synthesized, providing a key starting material for further derivatization. nih.gov The presence of two distinct functional groups allows for regioselective reactions, enabling the targeted synthesis of a vast number of analogues for structure-activity relationship (SAR) studies.

The aldehyde and ester functionalities of this compound are readily converted into other chemical groups, facilitating the creation of diverse compound libraries for biological screening. The aldehyde can undergo reactions such as oxidation, reduction, and condensation to introduce new pharmacophores. For example, its reaction with hydroxylamine can form an oxime, or it can be converted into various other heterocyclic systems.

Researchers have synthesized numerous functionalized isoxazoles for evaluation against different biological targets. These include isoxazole-carboxamides tested as modulators of the TRPV1 channel and 4,5-diaryloisoxazol-3-carboxylic acids developed as inhibitors of leukotriene biosynthesis. nih.gov The synthesis of compounds like ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been undertaken to evaluate their fungicidal and herbicidal activities. researchgate.net This highlights the utility of the isoxazole scaffold, accessible from precursors like this compound, in generating candidates for various screening programs.

The ethyl ester group in this compound is a key feature for its application in prodrug design. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. scirp.org The ester prodrug strategy is one of the most common approaches, used to improve the bioavailability of a drug candidate that has a charged carboxylate moiety, which can hinder its ability to cross cell membranes. nih.gov

By masking the polar carboxylic acid group as an ethyl ester, the molecule becomes more lipophilic, which can enhance its absorption and cell permeability. scirp.org Once absorbed, endogenous enzymes, particularly carboxylesterases, hydrolyze the ester bond to release the active carboxylic acid form of the drug at the target site. scirp.orgnih.gov This strategy has been successfully applied to many commercial drugs, including oseltamivir (Tamiflu®) and enalapril (Vasotec®). nih.gov The hydrolysis rate of the ester can vary, and this is a critical factor in prodrug design, as it determines the release kinetics of the active compound. nih.govmdpi.com The ethyl ester in the title compound is therefore a strategic feature for potential development into a prodrug that would be activated by in vivo esterase activity.

Derivatization towards Specific Pharmacophores

Specific functional groups, or pharmacophores, are often required for a molecule to interact with a biological target. This compound is an excellent starting material for introducing such groups.

The introduction of an amino group onto the isoxazole scaffold can lead to compounds with significant biological activity. 5-amino-3-methyl-isoxazole-4-carboxylic acid, for example, is considered a non-proteinogenic β-amino acid and has been used in the synthesis of novel peptides. mdpi.com The formyl group of this compound can be converted to an amino group through reactions like reductive amination.

The synthesis of various amino-isoxazole derivatives has been reported, demonstrating the importance of this class of compounds. For instance, methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been synthesized and structurally characterized. nih.gov Another synthetic route yields methyl 5-amino-3-arylaminoisoxazole-4-carboxylates from the reaction of thioxo-propanoates with hydroxylamine. researchgate.net These examples underscore the value of incorporating amino functionalities into the isoxazole carboxylate framework for medicinal chemistry applications.

Table 1: Examples of Synthesized Amino-Functionalized Isoxazole Carboxylates

| Compound Name | Synthetic Precursors | Reference |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, Iron powder | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid | Ethyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine | mdpi.com |

| Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates | Arylisothiocyanates, Sodium methyl cyanoacetate, Hydroxylamine | researchgate.net |

The incorporation of halogen atoms, particularly fluorine, into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The formyl group of this compound is a convenient starting point for introducing fluorine-containing groups.

A notable application is the conversion of 5-formylisoxazoles into 5-(fluoroalkyl)isoxazoles. nih.gov For example, the reaction of aldehydes like this compound with the Ruppert–Prakash reagent (TMSCF₃) can be used to prepare trifluoromethylated derivatives. nih.gov This approach has been utilized for the multi-gram preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles. nih.gov The development of one-pot methods for the [3+2] cycloaddition of CF₃-substituted alkenes and halogenoximes further highlights the accessibility of these halogenated scaffolds for creating new biologically active molecules. nih.gov

Hydroxymethyl-Functionalized Isoxazole Carboxylates

This compound serves as a key intermediate in the synthesis of various biologically active molecules due to its reactive aldehyde group and the inherent chemical versatility of the isoxazole scaffold. One significant transformation is its conversion into hydroxymethyl-functionalized isoxazole carboxylates. This is typically achieved through the chemical reduction of the formyl group (-CHO) to a primary alcohol group (-CH₂OH). This conversion is a fundamental step that opens avenues to a class of compounds with potential applications in medicinal chemistry.

The resulting compound, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is a valuable building block for more complex molecules. While the direct reduction of this compound is a standard synthetic transformation, detailed studies have also focused on alternative syntheses of this hydroxymethyl derivative.

One documented synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves the reaction of ethyl nitroacetate with 2-propyn-1-ol. biosynth.com This reaction proceeds in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in an ethanol (B145695) solvent. The mixture is heated in a sealed tube to yield the desired product after purification. biosynth.com

The specifics of this synthesis are detailed in the table below:

Table 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

|---|

The purification of the resulting oil is typically performed using fast column chromatography on silica gel. biosynth.com The successful synthesis yields a product that can be further utilized in the development of novel compounds with potential biological activities. The presence of the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or etherification, allowing for the exploration of a wider chemical space.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate |

| Ethyl nitroacetate |

| 2-propyn-1-ol |

| 1,4-diazabicyclo[2.2.2]octane |

| Ethanol |

| Dichloromethane |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and their neighboring atoms. For Ethyl 5-formylisoxazole-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the isoxazole (B147169) ring, and the formyl group.

A detailed analysis of the ¹H NMR spectrum for this specific compound is not publicly available in the referenced literature. A predictive analysis would anticipate a singlet for the formyl proton (CHO), a singlet for the isoxazole ring proton, and a quartet and a triplet for the ethyl ester protons (-OCH₂CH₃), with chemical shifts influenced by the electron-withdrawing nature of the adjacent functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Specific experimental ¹³C NMR data for this compound could not be retrieved from the surveyed sources. A theoretical spectrum would include signals for the carbonyl carbons of the ester and aldehyde, the sp²-hybridized carbons of the isoxazole ring, and the sp³-hybridized carbons of the ethyl group. The chemical shifts would be characteristic of their respective electronic environments.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing atomic connectivity.

COSY spectra reveal proton-proton (¹H-¹H) coupling, helping to identify adjacent protons, such as those within the ethyl group.

HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H framework of the molecule.

While these techniques are standard for structural elucidation, specific 2D NMR data for this compound were not found in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often yielding the protonated molecule [M+H]⁺ or other adducts. This allows for the precise determination of the molecular weight.

While a patent document mentions an LCMS (ESI) m/z value of 184.1 [M+H]⁺ for the related compound, ethyl 5-acetylisoxazole-3-carboxylate, specific ESI-MS data and fragmentation studies for this compound are not detailed in the reviewed sources. chemicalbook.com The expected molecular ion for the title compound (C₇H₇NO₄) would have a mass-to-charge ratio corresponding to its molecular weight (169.14 g/mol ).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comscholarsresearchlibrary.com It is suitable for volatile and thermally stable compounds. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint.

A search of available scientific literature and databases did not yield specific GC-MS analysis data, including retention times or fragmentation patterns, for this compound. Such an analysis would provide confirmation of the compound's purity and molecular weight, and the fragmentation pattern would offer valuable clues to its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When "this compound" is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events are recorded as bands in an IR spectrum, with the position of each band (expressed in wavenumbers, cm⁻¹) corresponding to a particular type of bond or functional group.

The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of two distinct carbonyl (C=O) groups—one from the ethyl ester and one from the formyl (aldehyde) group—is a primary feature. The ester C=O stretch typically appears at a higher frequency than the aldehyde C=O stretch. Furthermore, characteristic absorptions for the C-H bond of the aldehyde, the C-O bonds of the ester, and the vibrations of the isoxazole ring system are all expected to be present. researchgate.netmdpi.com The N-O bond within the isoxazole ring also gives rise to a characteristic absorption band. researchgate.net

The table below details the expected characteristic IR absorption bands for "this compound," correlating specific molecular vibrations to their anticipated wavenumber ranges. researchgate.netspectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde (Formyl) | C=O Stretch | 1710-1685 |

| Aldehyde (Formyl) | C-H Stretch | 2850-2800 and 2750-2700 |

| Ester (Carboxylate) | C=O Stretch | 1750-1735 |

| Ester (Carboxylate) | C-O Stretch | 1300-1000 |

| Isoxazole Ring | C=N Stretch | 1650-1550 |

| Isoxazole Ring | N-O Stretch | 1450-1350 |

| Aromatic-like Ring | C=C Stretch | 1600-1475 |

| Alkyl (Ethyl group) | C-H Stretch | 2980-2850 |

This table is generated based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For "this compound," a single-crystal X-ray diffraction analysis would yield a detailed map of electron density, from which the exact position of each atom can be determined.

The following table presents representative crystallographic data for a related compound, "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate," to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₃ |

| Formula Weight | 232.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.591 (2) |

| b (Å) | 11.303 (4) |

| c (Å) | 13.818 (4) |

| α (°) | 88.155 (4) |

| β (°) | 87.008 (4) |

| γ (°) | 86.233 (4) |

| Volume (ų) | 1181.0 (6) |

| Z (molecules/unit cell) | 4 |

Data sourced from the crystallographic study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable analytical tools for determining the purity of pharmaceutical intermediates and active compounds like "this compound." These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture).

For a moderately polar compound such as this, a reverse-phase HPLC or UPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, commonly consisting of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com As the sample travels through the column, components that are more nonpolar have a stronger affinity for the stationary phase and elute later, while more polar components elute earlier. A UV detector is commonly used for detection, as the isoxazole ring and carbonyl groups are chromophores that absorb UV light.

The result of a chromatographic analysis is a chromatogram, which plots the detector's response against time. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of that component, allowing for quantitative purity assessment. UPLC, which uses smaller stationary phase particles and higher pressures than HPLC, offers faster analysis times and higher resolution, making it particularly effective for separating closely related impurities. sielc.com

Below is a table outlining typical starting conditions for an HPLC/UPLC method for the purity analysis of an isoxazole derivative. sielc.comptfarm.pl

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 min | 20% B to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

These conditions are illustrative and would require optimization for the specific analysis of this compound.

Computational and Theoretical Investigations of Ethyl 5 Formylisoxazole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to isoxazole (B147169) derivatives to understand their stability, electronic properties, and reactivity.

In a study focused on the synthesis of 5-fluoroalkyl-substituted isoxazoles, quantum chemical calculations were employed to elucidate the regioselectivity of the [3+2] cycloaddition reaction that can lead to the formation of isoxazole structures. nih.gov The calculations were performed using methods such as RI-BP86 and RI-B97-D, which are variations of DFT. nih.gov These calculations are crucial for understanding why a particular isomer of a product is formed over another. nih.gov

The electronic structure of a molecule dictates its chemical behavior. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of understanding electronic properties. The energy gap between the HOMO and LUMO provides information about the molecule's reactivity and stability.

In the context of the cycloaddition reactions forming isoxazole rings, FMO analysis helps predict the favored reaction pathway. nih.gov The interactions between the HOMO of one reactant and the LUMO of the other determine the regioselectivity of the reaction. nih.gov For instance, calculations have shown that the energy differences (ΔE) between the interacting orbitals of the dipole and the dipolarophile are smaller for the pathway that leads to the experimentally observed product, thus explaining the reaction's selectivity. nih.gov Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge distribution, providing NBO atomic charges for the atoms in the reacting molecules. nih.gov

| Computational Method | Purpose in Electronic Structure Analysis |

| Frontier Molecular Orbital (FMO) Theory | Predicts reaction pathways by analyzing HOMO-LUMO energy gaps. |

| Natural Bond Orbital (NBO) Analysis | Calculates atomic charges to understand charge distribution. |

While specific conformational analysis studies focused solely on the final product, Ethyl 5-formylisoxazole-3-carboxylate, are not detailed in the available literature, DFT calculations are a standard method for such investigations. This type of analysis involves calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable, lowest-energy structure. For flexible parts of the molecule, such as the ethyl ester group, rotation around single bonds leads to various conformers. DFT calculations can map the potential energy surface to find the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Theoretical calculations are frequently used to predict spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. DFT methods can calculate these properties by simulating the behavior of the molecule in magnetic and electric fields. The calculated spectra can then be compared with experimental data to confirm the molecular structure or to aid in the interpretation of experimental results. However, specific predicted spectroscopic data for this compound are not available in the cited research.

Molecular Dynamics Simulations

No specific studies employing molecular dynamics (MD) simulations for this compound have been identified in the provided literature. MD simulations are a computational method used to study the physical movements of atoms and molecules over time, providing detailed information on the dynamics, conformational changes, and interactions of molecules in different environments (e.g., in solution).

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This includes identifying the structures of reactants, transition states (TS), intermediates, and products.

For the formation of isoxazole rings, DFT calculations have been used to model the transition states of competing reaction pathways. nih.gov By calculating the Gibbs free energies of activation (ΔG) for each pathway, researchers can predict which reaction is kinetically favored. nih.gov In the study of isoxazole synthesis, it was found that the activation energy for the transition state leading to the observed 3,5-disubstituted isoxazole product was significantly lower (by 3.9–4.3 kcal/mol) than the alternative pathway. nih.gov This moderate activation energy, calculated at the DFT level, aligns with the relatively mild experimental conditions required for the reaction, thereby providing a clear elucidation of the reaction mechanism and its regioselectivity. nih.gov

| Parameter Calculated | Significance in Mechanism Elucidation |

| Transition State (TS) Geometry | Represents the highest energy point along the reaction coordinate. |

| Gibbs Free Energy of Activation (ΔG) | Determines the kinetic favorability of a reaction pathway; a lower ΔG indicates a faster reaction. |

| Reaction Energy (ΔE) | The overall energy difference between products and reactants. |

Structure-Reactivity Relationship Modeling

No specific structure-reactivity relationship modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, for this compound were found in the available scientific literature. Such models are typically used in drug discovery and materials science to correlate variations in the chemical structure of a series of compounds with changes in their biological activity or chemical reactivity.

Future Research Directions and Emerging Paradigms for Ethyl 5 Formylisoxazole 3 Carboxylate

Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will undoubtedly focus on developing more sustainable and efficient methods for the synthesis of Ethyl 5-formylisoxazole-3-carboxylate. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. The exploration of greener alternatives is a key area for development.

Emerging trends in catalysis offer promising avenues. For instance, the use of heterogeneous catalysts, such as metal-oxide nanoparticles, could facilitate easier separation and recycling, reducing waste and cost. researchgate.net Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents another frontier. Furthermore, the development of one-pot, multicomponent reactions will be crucial in improving atom economy and reducing the number of synthetic steps. mdpi.com The use of aqueous media and biodegradable solvents, potentially promoted by ultrasonic irradiation, could significantly decrease the environmental footprint of the synthesis. mdpi.com

| Catalyst Type | Potential Advantage | Relevant Research Area |

| Heterogeneous Catalysts (e.g., nano-MgO) | Easy separation and reusability, reduced waste. researchgate.net | Nanocatalysis |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. | Biocatalysis |

| Homogeneous Catalysts (e.g., Pyruvic Acid) | High activity and selectivity in aqueous media. mdpi.com | Green Chemistry |

| Agrochemical Waste-based Catalysts | Utilization of waste, low cost, sustainable. | Waste Valorization |

Application in Flow Chemistry and Microreactor Technology